![molecular formula C11H9N3O2 B14908671 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14908671.png)
7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a heterocyclic compound that belongs to the class of pyrimidoindoles. This compound is characterized by its fused ring structure, which includes both pyrimidine and indole moieties. The presence of a methoxy group at the 7th position adds to its unique chemical properties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. This reaction is usually carried out under reflux conditions in the presence of a base such as sodium methoxide in butanol. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety, leading to the formation of the pyrimidoindole core .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学的研究の応用
7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Medicine: Its unique structure allows it to interact with various biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes and polymers.
作用機序
The mechanism of action of 7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring structure but differs in the position and type of substituents.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a different substitution pattern, leading to distinct biological activities.
Indole Derivatives: Compounds such as indole-3-acetic acid and various substituted indoles have similar core structures but differ in their functional groups and biological properties.
Uniqueness
7-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is unique due to its specific substitution pattern and the presence of both pyrimidine and indole moieties. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
7-methoxy-3,5-dihydropyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-16-6-2-3-7-8(4-6)14-10-9(7)12-5-13-11(10)15/h2-5,14H,1H3,(H,12,13,15) |
InChIキー |
DUKSBZASUGRRPY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=O)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




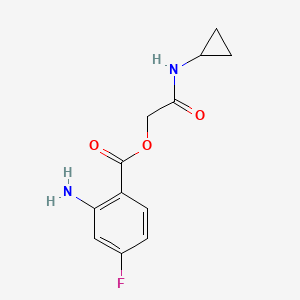
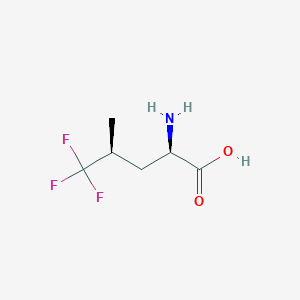
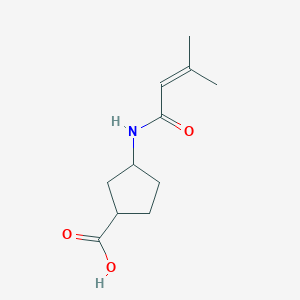
![Rel-tert-butyl (1R,5S,6S)-5-hydroxy-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14908612.png)
![n-(2-(Pyridin-3-yl)ethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14908633.png)
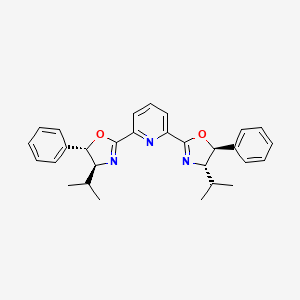
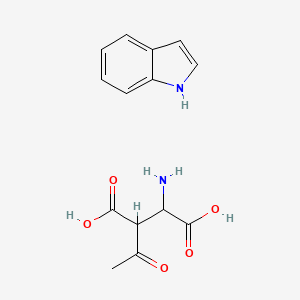
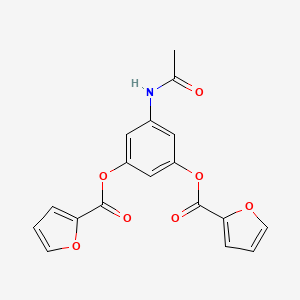


![tert-Butyl 6-hydroxy-4,5-dihydrobenzo[cd]indazole-1(3H)-carboxylate](/img/structure/B14908656.png)

